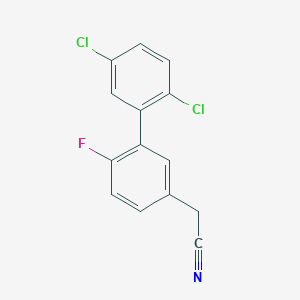

(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

Beschreibung

(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a halogenated biphenyl acetonitrile derivative characterized by a biphenyl core substituted with chlorine (2' and 5' positions) and fluorine (6-position), linked to an acetonitrile group. This analysis focuses on comparing it with compounds sharing similar backbones or substituent patterns, leveraging available data from diverse sources.

Eigenschaften

Molekularformel |

C14H8Cl2FN |

|---|---|

Molekulargewicht |

280.1 g/mol |

IUPAC-Name |

2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]acetonitrile |

InChI |

InChI=1S/C14H8Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5H2 |

InChI-Schlüssel |

YESVSXSKSXNNIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC#N)C2=C(C=CC(=C2)Cl)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products:

- Oxidized derivatives

- Amines

- Substituted biphenyl derivatives

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various conditions.

Biology and Medicine:

- Potential applications in drug discovery and development.

- Investigated for its biological activity and interactions with biomolecules.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Potential use in the development of new polymers and coatings.

Wirkmechanismus

The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

Key structural analogs identified in the literature include halogenated phenylacetonitriles and biphenyl derivatives. A similarity analysis (based on molecular descriptors) highlights the following compounds (Table 1):

Key Observations :

- Halogen Position Matters: The dichloro-substituted analogs (similarity score 0.93) exhibit closer structural resemblance to the target compound than methoxy- or cyano-substituted derivatives. Chlorine at ortho/meta positions (e.g., 2,6-dichloro) enhances steric and electronic similarities .

- Fluorine vs.

Physicochemical Properties

Solubility

A standardized solubility assay (50 mg compound in 1 mL water, 25°C, HPLC analysis) for biphenylacetonitrile derivatives () revealed:

- Compound 9 (2-(2-Fluoro-1,1'-biphenyl-4-yl)-acetamide): Low water solubility, consistent with hydrophobic biphenyl systems. Polar groups (e.g., acetamide) marginally improve solubility compared to pure acetonitrile derivatives .

- Methoxy Derivatives : (3-Fluoro-5-methoxyphenyl)acetonitrile () likely exhibits higher solubility than chloro analogs due to methoxy’s hydrophilic nature, though direct data are unavailable .

Thermal Stability

- Melting Points : Compound 9 () has a melting point of 96–100°C, typical for halogenated aromatics. Dichloro-substituted analogs (e.g., 2,6-dichlorophenylacetonitrile) are expected to have higher melting points due to stronger intermolecular forces .

ADMET and Reactivity

- Reactivity Patterns : Lumping strategies () suggest that chloro-fluoro biphenyls undergo similar degradation pathways (e.g., photolysis, hydrolysis) due to analogous electron-withdrawing substituents .

- Pharmacokinetic Models : Equation-based comparisons () indicate that log k coefficients (related to partitioning behavior) for halogenated acetonitriles align closely, supporting predictable ADMET profiles in diverse chemical spaces .

Biologische Aktivität

(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile, with CAS number 1361766-55-3, is a synthetic organic compound that belongs to the class of biphenyl derivatives. This compound features two benzene rings interconnected by a single bond, with specific substitutions including dichloro and fluoro groups, as well as an acetonitrile functional group. These modifications enhance its chemical properties and make it of interest in various scientific fields, particularly in medicinal chemistry.

The molecular formula of (2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is C14H8Cl2FN, and it has a molecular weight of approximately 280.1 g/mol. The presence of halogen substituents (chlorine and fluorine) contributes to its unique reactivity and potential biological activity.

Research indicates that (2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile may interact with various biological targets, including enzymes and receptors. Such interactions could influence biochemical pathways, potentially leading to therapeutic effects. The specific mechanisms are yet to be fully elucidated but may involve modulation of signal transduction pathways or gene expression regulation.

In Vitro Studies

In vitro studies have demonstrated that (2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, indicating possible implications for drug interactions .

Data Table: Biological Activity Overview

Safety and Toxicology

The compound has been classified under hazardous materials due to its potential toxicity. Safety data indicate that exposure can lead to respiratory irritation and skin sensitization. Proper handling and safety precautions are recommended during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.